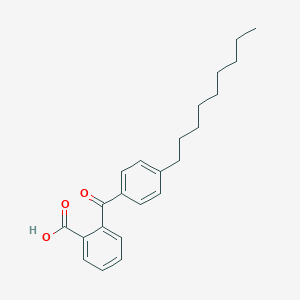
2-(4-nonylbenzoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nonylbenzoyl)benzoic acid: is an organic compound with the molecular formula C23H28O3 It is a derivative of benzoic acid, where a nonylbenzoyl group is attached to the second position of the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(4-nonylbenzoyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoic acid and 4-nonylbenzoyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(4-nonylbenzoyl)- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(4-nonylbenzoyl)benzoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nonylbenzoyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-nonylbenzoyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of nonylbenzoyl derivatives on cellular processes. It can be used as a model compound to understand the interactions between similar molecules and biological systems.
Medicine: Although not widely used in medicine, benzoic acid, 2-(4-nonylbenzoyl)- has potential applications in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(4-nonylbenzoyl)- involves its interaction with specific molecular targets. The nonylbenzoyl group can interact with hydrophobic regions of proteins or cell membranes, affecting their function. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Benzoic acid: The parent compound, used widely as a preservative and in the synthesis of other chemicals.
4-nonylbenzoic acid: A similar compound with a nonyl group attached directly to the benzoic acid ring.
Benzoyl chloride: Used in the synthesis of benzoic acid derivatives.
Uniqueness: 2-(4-nonylbenzoyl)benzoic acid is unique due to the presence of both the benzoic acid and nonylbenzoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
13936-29-3 |
|---|---|
Fórmula molecular |
C23H28O3 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-(4-nonylbenzoyl)benzoic acid |
InChI |
InChI=1S/C23H28O3/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22(24)20-12-9-10-13-21(20)23(25)26/h9-10,12-17H,2-8,11H2,1H3,(H,25,26) |
Clave InChI |
RIMAJWNGTMFZOT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Key on ui other cas no. |
13936-29-3 |
Sinónimos |
2-(4-Nonylbenzoyl)benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















